
N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, also known as APAP, is a chemical compound that has been extensively used in scientific research. It is a derivative of acetaminophen, which is a widely used analgesic drug. APAP has been found to have various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
科学的研究の応用
N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has been extensively used in scientific research due to its various biological activities. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has been found to have antitumor activity and has been studied for its potential use in cancer therapy.
作用機序
The mechanism of action of N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is not fully understood. It is believed to work by inhibiting the activity of the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and the perception of pain. By inhibiting the activity of COX, N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has also been found to reduce the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation. Additionally, N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has been found to reduce the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and apoptosis.
実験室実験の利点と制限
N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity. N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is also relatively inexpensive compared to other compounds with similar biological activities. However, N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has some limitations for use in lab experiments. It has a relatively short half-life and is rapidly metabolized in vivo. Additionally, N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has been found to have some toxicity at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide. One area of research is the development of new derivatives of N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide with improved biological activities. Another area of research is the study of the molecular mechanisms underlying the biological activities of N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide. Additionally, N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide could be studied for its potential use in the treatment of other diseases such as autoimmune diseases and cardiovascular diseases. Finally, the use of N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide in combination with other compounds could be studied for its potential synergistic effects.
合成法
The synthesis of N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves the reaction of 3-acetylphenol with 1-(4-phenylpiperazin-1-yl)ethanone in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions and yields N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide as a white crystalline solid with a high purity.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-16(24)17-6-5-7-18(14-17)21-20(25)15-22-10-12-23(13-11-22)19-8-3-2-4-9-19/h2-9,14H,10-13,15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXMTCPXCDEUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


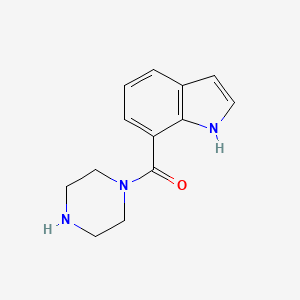
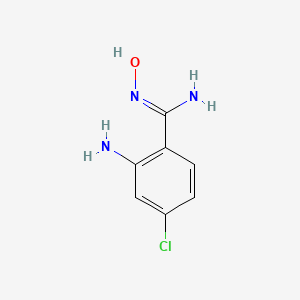
![N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7517993.png)
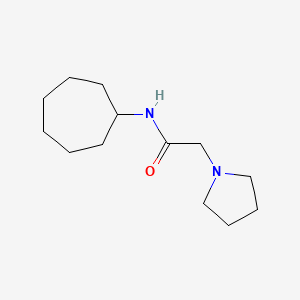
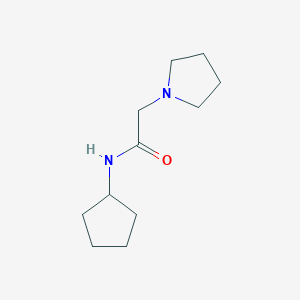
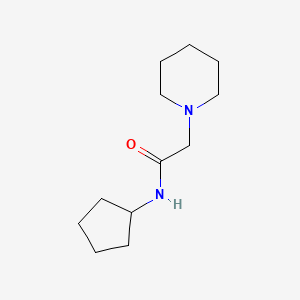
![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)




![N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)
